molecular formula C12H16Zr B12061895 Dimethyldicyclopentadienylzirconium

Dimethyldicyclopentadienylzirconium

Cat. No.: B12061895
M. Wt: 251.48 g/mol
InChI Key: YELZZAOXEVIRFG-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)dimethylzirconium(IV): , also known as dimethyldicyclopentadienylzirconium, is an organometallic compound with the formula (C₅H₅)₂Zr(CH₃)₂. It is a white crystalline solid that is sensitive to air and moisture. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dimethylzirconium(IV) can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium, followed by the addition of methyl lithium. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods: In industrial settings, the production of bis(cyclopentadienyl)dimethylzirconium(IV) involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually stored under an inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)dimethylzirconium(IV) exerts its catalytic effects involves the activation of monomers through coordination to the zirconium center. This activation facilitates the polymerization process by allowing the monomers to react more readily. The molecular targets and pathways involved include the coordination of alkenes and alkynes to the zirconium center, followed by insertion into the zirconium-carbon bonds .

Comparison with Similar Compounds

  • Bis(cyclopentadienyl)zirconium(IV) dichloride
  • Bis(cyclopentadienyl)titanium(IV) dichloride
  • Bis(cyclopentadienyl)hafnium(IV) dichloride

Comparison: Bis(cyclopentadienyl)dimethylzirconium(IV) is unique in its ability to catalyze specific polymerization reactions with high selectivity. Compared to bis(cyclopentadienyl)zirconium(IV) dichloride, it offers different reactivity due to the presence of methyl groups instead of chloride ligands. This difference in ligands affects the compound’s solubility, stability, and catalytic properties .

Properties

Molecular Formula

C12H16Zr

Molecular Weight

251.48 g/mol

InChI

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2

InChI Key

YELZZAOXEVIRFG-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Zr+2]

Origin of Product

United States

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